WAY 163909 -

WAY 163909

Catalog Number: EVT-1582675
CAS Number:
Molecular Formula: C14H18N2
Molecular Weight: 214.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

WAY 163909 is a selective agonist for the serotonin 2C receptor, a subtype of the serotonin receptor family that plays a significant role in various physiological processes, including mood regulation, appetite control, and neuroendocrine functions. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in treating conditions such as obesity, anxiety, and depression.

Source

WAY 163909 was developed through synthetic methodologies aimed at optimizing its pharmacological profile. Its synthesis has been reported in several scientific publications, highlighting its structural characteristics and biological activities.

Classification

WAY 163909 is classified as a serotonin receptor agonist, specifically targeting the serotonin 2C receptor. This classification places it within a broader category of compounds that modulate serotonin pathways, which are crucial for maintaining mental health and metabolic balance.

Synthesis Analysis

Methods

The synthesis of WAY 163909 involves several key steps that utilize various organic chemistry techniques. The reported methods typically include:

  1. Sonogashira Coupling: This reaction is used to introduce alkyne groups into the molecular framework of WAY 163909.
  2. Metal-Catalyzed Hydrogenation: This step reduces unsaturated bonds in the compound to achieve the desired saturation level.
  3. Boc-Protective Group Chemistry: The use of Boc (tert-butyloxycarbonyl) protecting groups is common in peptide and amine synthesis to prevent unwanted reactions during subsequent steps.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of WAY 163909 includes a piperidine core substituted with various functional groups that enhance its selectivity and efficacy as a serotonin receptor agonist.

Data

  • Molecular Formula: C18H22N2O
  • Molecular Weight: Approximately 290.38 g/mol

The structural configuration allows for optimal interaction with the serotonin 2C receptor, facilitating its agonistic effects.

Chemical Reactions Analysis

Reactions

WAY 163909 undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  1. Formation of Carbon-11 Radiolabeled Derivatives: Techniques involving carbon-11 incorporation have been developed for imaging studies using positron emission tomography (PET), enhancing the understanding of its pharmacokinetics.
  2. Pictet–Spengler Cyclization: This reaction has been utilized for synthesizing derivatives of WAY 163909, allowing for modifications that can lead to enhanced receptor binding properties .

Technical Details

The reactions are optimized for conditions such as temperature, solvent choice, and catalyst selection to maximize yield and purity. For example, using trifluoroacetic acid as a solvent has been noted to improve yields significantly during specific synthetic steps .

Mechanism of Action

Process

WAY 163909 acts primarily by binding to and activating the serotonin 2C receptor. This activation leads to downstream signaling cascades that involve:

  • Inhibition of Neuropeptide Y Release: This mechanism is crucial for appetite suppression.
  • Modulation of Dopaminergic Pathways: By influencing dopamine release, WAY 163909 may impact mood and reward pathways.

Data

Studies have shown that WAY 163909 exhibits high affinity (Ki values around 10 nM) for the serotonin 2C receptor, indicating potent agonistic activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but less soluble in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits typical reactivity patterns associated with amines and aromatic compounds.

Relevant analyses have confirmed high purity (>97%) for synthesized samples, ensuring reliability in pharmacological testing .

Applications

Scientific Uses

WAY 163909 is primarily researched for its potential therapeutic applications in:

  • Obesity Management: By modulating appetite through serotonin pathways.
  • Anxiety Disorders: Its agonistic action on serotonin receptors may help alleviate symptoms associated with anxiety.
  • Neuropharmacology Research: Investigated for its role in understanding serotonin-related pathways and their implications in various psychiatric disorders.

Research continues to explore additional applications and derivatives of WAY 163909 to enhance its efficacy and broaden its therapeutic potential across different medical fields .

Pharmacological Profile of WAY-163909 as a 5-HT2C Receptor Agonist

Mechanism of Action: Selective Agonism at Serotonin 5-HT2C Receptors

WAY-163909 ((7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1hi]indole) is a potent and selective agonist of the serotonin 5-HT~2C~ receptor subtype. Its selectivity profile distinguishes it from other serotonergic ligands, exhibiting a binding affinity (K~i~) of <10 nM for 5-HT~2C~ receptors, while showing minimal interaction with 5-HT~2A~ or 5-HT~2B~ receptors (>100-fold selectivity) [1] [6]. Functionally, WAY-163909 activates phospholipase Cβ (PLCβ) via G~q/11~ protein coupling, leading to intracellular calcium mobilization—a hallmark of 5-HT~2C~ receptor signaling [7] [8]. This selectivity is pharmacologically significant because 5-HT~2A~ activation is associated with hallucinations, and 5-HT~2B~ agonism is linked to cardiac valvulopathy. WAY-163909’s molecular specificity thus positions it as a clean pharmacological tool for probing 5-HT~2C~ functions without confounding off-target effects [1] [6].

Table 1: Selectivity Profile of WAY-163909

Receptor SubtypeBinding Affinity (K~i~, nM)Functional Activity
5-HT~2C~<10Full agonist (EC~50~ = 15 nM)
5-HT~2A~>1000No significant activity
5-HT~2B~>1000No significant activity
Dopamine D~2~>1000Not applicable

Data derived from radioligand binding and functional assays in transfected cell lines [1] [6] [8].

Preclinical Evidence for Antipsychotic-Like Efficacy in Animal Models

Preclinical studies demonstrate that WAY-163909 exerts robust antipsychotic-like effects across multiple animal models of schizophrenia. In C57BL/6J mice, WAY-163909 (3–10 mg/kg, i.p.) significantly attenuated amphetamine-induced hyperlocomotion—a surrogate for positive symptoms—comparable to the atypical antipsychotic clozapine [4] [8]. It also restored prepulse inhibition (PPI) disrupted by amphetamine or NMDA receptor antagonists, indicating normalization of sensorimotor gating deficits [8]. Notably, in genetic models of schizophrenia (e.g., NR1-knockdown mice), WAY-163909 reversed social interaction deficits and improved novel object recognition memory (NORM), suggesting efficacy against negative and cognitive symptoms [8]. Critically, these effects occurred without catalepsy—a side effect typical of D~2~ antagonists like haloperidol—highlighting its potential for improved tolerability [4] [8].

Table 2: Behavioral Effects of WAY-163909 in Schizophrenia Models

Behavioral ParadigmEffect of WAY-163909Implication for Schizophrenia
Amphetamine-induced hyperlocomotion↓ Distance traveled (dose-dependent)Efficacy against positive symptoms
Amphetamine-disrupted PPI↑ % PPI restorationImproved sensorimotor gating
Social interaction (NR1-KD mice)↑ Time spent with conspecificAmelioration of negative symptoms
Novel object recognition↑ Discrimination indexCognitive enhancement
Catalepsy inductionNo effectLow extrapyramidal side effects

Data synthesized from Marquis et al. (2007) and Neuropsychopharmacology studies [4] [8].

Modulation of Neurotransmitter Systems via 5-HT~2C~ Receptor Activation

WAY-163909 modulates multiple neurotransmitter systems through 5-HT~2C~ receptor activation, with regionally selective effects. Quantitative neurochemical analyses in rats reveal that WAY-163909 (0.3–3 mg/kg, i.p.):

  • Dopamine (DA) Modulation: Reduced DA efflux in the infralimbic cortex (IL) and striatum, likely via GABAergic interneuron activation in the ventral tegmental area (VTA) and substantia nigra (SN) [3] [8]. This inhibition of mesolimbic and nigrostriatal pathways underpins its antipsychotic and anti-addictive effects.
  • Serotonin (5-HT) Metabolism: Altered 5-hydroxyindoleacetic acid (5-HIAA) levels in a brain-region-specific manner: decreased in the dorsolateral orbitofrontal cortex (DLO) and increased in the central amygdala (CE) [3] [4]. The 5-HIAA/5-HT turnover ratio decreased in the infralimbic cortex, suggesting region-dependent changes in 5-HT release.
  • Noradrenaline (NA): No significant changes in tissue content across 29 brain regions [3].

Correlational analyses further indicate that WAY-163909 disrupts monoaminergic connectivity, redistributing the strength and pattern of correlations between DA and 5-HT metabolites across cortico-subcortical circuits. For example, it enhances correlations between frontal DOPAC/DA ratios and cortical/subcortical 5-HIAA/5-HT ratios, suggesting a global reconfiguration of network interactions [3] [4].

Table 3: Neurochemical Impact of WAY-163909 in Rat Brain Regions

Brain RegionDA Metabolites5-HT MetabolitesTurnover Ratios
Infralimbic Cortex (IL)↔ DOPAC, HVA↓ 5-HIAA/5-HT ratio↓ DA turnover
Medial Orbitofrontal Cortex↑ HVA↔ 5-HIAA↑ DA turnover
Central Amygdala (CE)↑ DOPAC↑ 5-HIAA↔ 5-HT turnover
Dorsolateral Striatum↔ DOPAC, HVA↔ 5-HIAA↔ Monoamine turnover

Data from Di Giovanni et al. (2019) and Navailles et al. (2019) [3] [4].

Role in Attenuating Reinforcement Mechanisms in Addiction Models

WAY-163909 demonstrates broad efficacy in reducing reward-related behaviors across substance abuse models:

  • Cocaine: Suppressed cocaine self-administration in rats and attenuated cocaine-induced hyperactivity [6] [8]. It also reduced the discriminative stimulus effects of cocaine, indicating interference with its subjective reinforcing properties [7].
  • Methamphetamine: Combined administration with the 5-HT~2A~ antagonist M100907 significantly decreased self-administration in primates, suggesting synergistic actions [6] [10].
  • Impulsivity: In the 5-choice serial reaction time test (5-CSRTT), WAY-163909 reduced impulsive responding without affecting attention, indicating specific modulation of impulse control pathways [5] [10].

Mechanistically, these effects arise from 5-HT~2C~-mediated inhibition of mesolimbic DA release in the nucleus accumbens (NAc) and modulation of cortico-striatal glutamate transmission. Notably, WAY-163909’s ability to reconfigure monoaminergic correlations (e.g., between prefrontal DA and amygdala 5-HT metabolites) may disrupt the neurocircuitry of craving and reinforcement [3] [7] [10].

Properties

Product Name

WAY 163909

IUPAC Name

7,10-diazatetracyclo[8.5.1.05,16.011,15]hexadeca-1,3,5(16)-triene

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

InChI

InChI=1S/C14H18N2/c1-3-10-9-15-7-8-16-13-6-2-4-11(13)12(5-1)14(10)16/h1,3,5,11,13,15H,2,4,6-9H2

InChI Key

XOSKJKGKWRIMGV-UHFFFAOYSA-N

Synonyms

1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta(b)(1,4)diazepino(6,7,1hj)indole
WAY 163909
WAY-163909
WAY163909

Canonical SMILES

C1CC2C(C1)N3CCNCC4=C3C2=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.